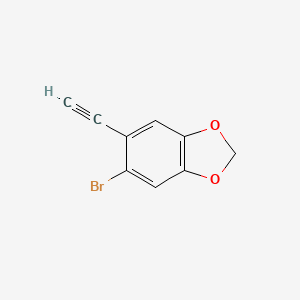

5-Bromo-6-ethynyl-1,3-dioxaindane

Description

5-Bromo-6-ethynyl-1,3-dioxaindane is a bicyclic organic compound featuring a 1,3-dioxaindane core substituted with bromine at position 5 and an ethynyl group (-C≡CH) at position 5. Based on analogs, its molecular formula is inferred as C₁₀H₇BrO₂, with a molecular weight of ~239–245 g/mol. Its solid-state form (likely crystalline or powdered) and stability would depend on substituent interactions and steric effects .

Properties

IUPAC Name |

5-bromo-6-ethynyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h1,3-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDKHCSXDIXEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1Br)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-ethynyl-1,3-dioxaindane typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethynylmagnesium bromide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-ethynyl-1,3-dioxaindane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The ethynyl group can also be reduced to form alkanes or alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and ketones.

Reduction: Products include alkanes and alkenes.

Scientific Research Applications

5-Bromo-6-ethynyl-1,3-dioxaindane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethynyl-1,3-dioxaindane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and drug delivery applications. Additionally, the bromine atom can facilitate the formation of carbon-bromine bonds, which are important in various organic transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Properties

The reactivity and applications of 1,3-dioxaindane derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

*Inferred from structural analogs.

Reactivity and Functional Group Analysis

- Ethynyl vs. Chloromethyl : The ethynyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation. In contrast, the chloromethyl group in its analog is more suited for nucleophilic substitution (e.g., SN2 reactions) .

- Bromine vs. Fluorine : Bromine’s polarizability enhances electrophilic aromatic substitution, whereas fluorine’s electronegativity increases stability in electronic materials .

- Spiro Dithiolane : The sulfur atoms in ’s compound enhance stability under reducing conditions but may introduce toxicity concerns .

Physical Properties

- Boiling Points : The chloromethyl analog () has a boiling point of 289.4°C, likely higher than the ethynyl variant due to stronger van der Waals forces.

- Storage : Sulfur-containing compounds () may require inert atmospheres, while halogenated derivatives (Evidences 1–3) are typically stored at +4°C .

Biological Activity

5-Bromo-6-ethynyl-1,3-dioxaindane (CAS No. 2229487-81-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethynyl group attached to a dioxaindane structure. Its molecular formula is C₉H₆BrO₂, and it has unique chemical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Interaction with Receptors : It potentially interacts with various receptors in the body, modulating signaling pathways that influence cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

A study focusing on the antimicrobial properties of this compound revealed its effectiveness against a range of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound has significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Case Studies

-

Study on Anti-inflammatory Effects :

- A recent study evaluated the anti-inflammatory effects of this compound in a murine model. The compound was administered at varying doses, and the results showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

-

Cancer Cell Line Testing :

- In vitro tests conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective toxicity towards certain cancer cells while sparing normal cells.

- Synergistic Effects : When combined with existing antibiotics or anti-cancer agents, it enhances their efficacy, suggesting potential for combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.